molecular formula C8H12N2O B13328156 (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol

(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol

Cat. No.: B13328156
M. Wt: 152.19 g/mol
InChI Key: MHDKZNTVSJLQHY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol is a chiral compound with a pyridine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Addition Reaction: A nucleophilic addition reaction is performed to introduce the amino group at the 3-position of the pyridine ring.

    Reduction: The intermediate product is then reduced to form the propanol backbone.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to reduce the intermediate compound.

    Enzymatic Synthesis: Employing enzymes to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, reduced derivatives, and various substituted compounds.

Scientific Research Applications

(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    3-amino-3-(pyridin-4-yl)propan-1-ol: A similar compound with the amino group at a different position on the pyridine ring.

Uniqueness

(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(3S)-3-amino-3-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c9-8(3-5-11)7-2-1-4-10-6-7/h1-2,4,6,8,11H,3,5,9H2/t8-/m0/s1

InChI Key

MHDKZNTVSJLQHY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CCO)N

Canonical SMILES

C1=CC(=CN=C1)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.